molecular formula C11H10N2O5S2 B1387547 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 1105192-75-3

2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid

Cat. No.: B1387547
CAS No.: 1105192-75-3
M. Wt: 314.3 g/mol
InChI Key: HTXHAVGYCMQQOF-UHFFFAOYSA-N
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Description

“2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1105192-75-3 . It has a molecular weight of 314.34 .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C11H10N2O5S2/c1-18-7-2-4-8(5-3-7)20(16,17)13-11-12-9(6-19-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) .


Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 314.34 .

Biochemical Analysis

Biochemical Properties

2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes . The interaction with COX-2 is selective, making it a potential candidate for anti-inflammatory drug development. Additionally, this compound may interact with other biomolecules, such as DNA and various receptors, influencing their activity and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation . In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through mechanisms such as DNA damage and inhibition of topoisomerase II .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with DNA, causing double-strand breaks and leading to cell cycle arrest and apoptosis . The molecular interactions of this compound with other biomolecules, such as receptors and enzymes, further contribute to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of COX-2 and persistent cytotoxicity in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects by selectively inhibiting COX-2 . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and hepatotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity. The interaction of this compound with metabolic enzymes, such as cytochrome P450, plays a crucial role in its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . The localization of this compound in the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S2/c1-18-7-2-4-8(5-3-7)20(16,17)13-11-12-9(6-19-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXHAVGYCMQQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
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2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid

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